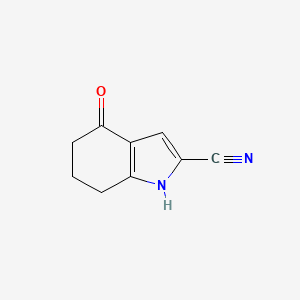
2-cyano-1,5,6,7-tetrahydro-4H-indol-4-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-cyano-1,5,6,7-tetrahydro-4H-indol-4-one is a heterocyclic compound that features a cyano group and a tetrahydroindole core. This compound is of significant interest in medicinal chemistry due to its potential biological activities and its role as a building block in the synthesis of various pharmacologically active molecules .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-cyano-1,5,6,7-tetrahydro-4H-indol-4-one can be achieved through several methods:
Condensation of Cyclohexane-1,3-diones with α-Halogenoketones and Primary Amines: This method involves the reaction of cyclohexane-1,3-diones with α-halogenoketones and primary amines under specific conditions to form the desired compound.
Three-Component Reaction of Cyclic Enaminoketones, Arylglyoxals, and Methylene Active Compounds: This multicomponent reaction is another efficient route to synthesize the compound.
Condensation of Cyclic Enaminoketones and Arylglyoxals in the Presence of Nucleophilic Reagents: This method also utilizes microwave irradiation and leads to the formation of the compound through a domino reaction.
Industrial Production Methods
Industrial production methods for this compound are generally based on the optimization of the above synthetic routes. The choice of solvents, reaction conditions, and the sequence of reagent addition are crucial factors in scaling up the production process .
Análisis De Reacciones Químicas
Types of Reactions
2-cyano-1,5,6,7-tetrahydro-4H-indol-4-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different derivatives, depending on the oxidizing agents and conditions used.
Reduction: Reduction reactions can convert the cyano group to other functional groups, such as amines.
Substitution: The compound can undergo substitution reactions, particularly at the cyano group or the indole ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Various nucleophiles can be used for substitution reactions, including amines and halides.
Major Products Formed
The major products formed from these reactions include various substituted indole derivatives, which can have significant biological activities .
Aplicaciones Científicas De Investigación
2-cyano-1,5,6,7-tetrahydro-4H-indol-4-one has several scientific research applications:
Chemistry: It serves as a building block for the synthesis of complex heterocyclic compounds.
Biology: The compound is used in the study of enzyme interactions and as a probe for biological assays.
Mecanismo De Acción
The mechanism of action of 2-cyano-1,5,6,7-tetrahydro-4H-indol-4-one involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can bind to the active sites of enzymes, modulating their activity and leading to various biological effects. The pathways involved in its mechanism of action are still under investigation, but it is known to affect signaling pathways related to cell proliferation and apoptosis .
Comparación Con Compuestos Similares
Similar Compounds
1,5,6,7-tetrahydro-4H-indol-4-one: This compound lacks the cyano group but shares the tetrahydroindole core.
4,5,6,7-tetrahydroindole: This compound is similar but does not have the cyano or keto groups.
1,5,6,7-tetrahydro-4H-indazol-4-one: This compound has a similar structure but with an additional nitrogen atom in the ring.
Uniqueness
2-cyano-1,5,6,7-tetrahydro-4H-indol-4-one is unique due to the presence of the cyano group, which imparts distinct chemical reactivity and biological activity. This makes it a valuable compound for the synthesis of pharmacologically active molecules and for studying enzyme interactions .
Propiedades
Fórmula molecular |
C9H8N2O |
|---|---|
Peso molecular |
160.17 g/mol |
Nombre IUPAC |
4-oxo-1,5,6,7-tetrahydroindole-2-carbonitrile |
InChI |
InChI=1S/C9H8N2O/c10-5-6-4-7-8(11-6)2-1-3-9(7)12/h4,11H,1-3H2 |
Clave InChI |
YDQPTVNJPCWFCL-UHFFFAOYSA-N |
SMILES canónico |
C1CC2=C(C=C(N2)C#N)C(=O)C1 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![1-(4-fluorophenyl)-4-[(10S,15R)-4-methyl-1,4,12-triazatetracyclo[7.6.1.05,16.010,15]hexadeca-5,7,9(16)-trien-12-yl]butan-1-one](/img/structure/B8656193.png)

![1-[1-(4-Butyl-benzoyl)-piperidin-4-yl]-1,3-dihydro-benzoimidazol-2-one](/img/structure/B8656208.png)






![2-[(2-Methoxyphenyl)sulfanyl]benzoic acid](/img/structure/B8656263.png)


